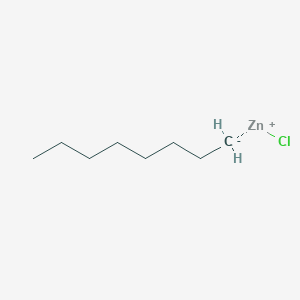
n-Octylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Octylzinc chloride is an organozinc compound with the chemical formula C8H17ZnCl. It is a member of the alkylzinc halides family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically used as a reagent in various chemical reactions due to its reactivity and ability to act as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Octylzinc chloride can be synthesized through the reaction of n-octylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
n-C8H17MgBr+ZnCl2→n-C8H17ZnCl+MgBrCl
This reaction is usually performed in anhydrous diethyl ether or tetrahydrofuran (THF) as solvents.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated systems and reactors ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
n-Octylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its alkyl group to other metals, such as palladium or nickel, which is useful in cross-coupling reactions.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides are common electrophiles that react with this compound.
Catalysts: Palladium and nickel catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Anhydrous diethyl ether, THF, and sometimes toluene are used as solvents to maintain the reactivity of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in a cross-coupling reaction with an aryl halide, the major product would be an alkyl-aryl compound.
Scientific Research Applications
n-Octylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological processes and the development of pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers and other materials, where it acts as a catalyst or reagent in various chemical processes.
Mechanism of Action
The mechanism by which n-octylzinc chloride exerts its effects involves its ability to act as a nucleophile. The zinc atom in the compound is electron-deficient, making it highly reactive towards electrophiles. This reactivity allows it to participate in various chemical reactions, forming new bonds and facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- n-Butylzinc chloride
- n-Hexylzinc chloride
- n-Decylzinc chloride
Comparison
n-Octylzinc chloride is unique among its peers due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to n-butylzinc chloride and n-hexylzinc chloride, this compound has a longer alkyl chain, making it more hydrophobic and potentially more reactive in certain organic solvents. Its reactivity and applications can vary slightly based on these structural differences, making it suitable for specific types of chemical reactions and industrial applications.
Properties
CAS No. |
89523-64-8 |
|---|---|
Molecular Formula |
C8H17ClZn |
Molecular Weight |
214.1 g/mol |
IUPAC Name |
chlorozinc(1+);octane |
InChI |
InChI=1S/C8H17.ClH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
FUNDKQKZQVAQKD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate](/img/structure/B14392827.png)
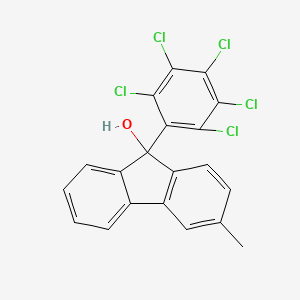
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)

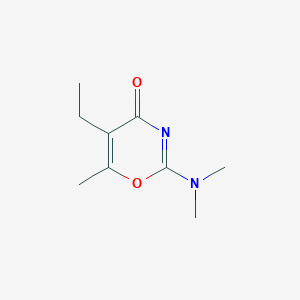

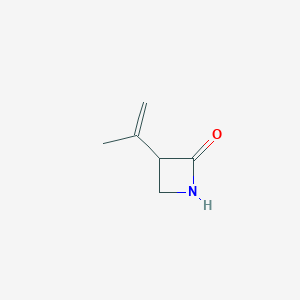
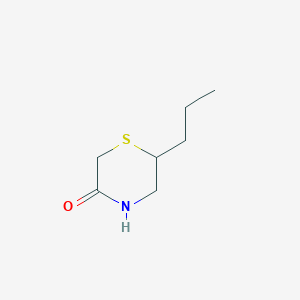
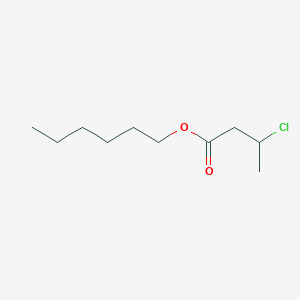
![[(4-Chlorophenoxy)methoxy]acetic acid](/img/structure/B14392890.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)


